molecular formula C10H12O2 B6253612 2-(1-methoxycyclopropyl)phenol CAS No. 36638-14-9

2-(1-methoxycyclopropyl)phenol

Cat. No.: B6253612
CAS No.: 36638-14-9
M. Wt: 164.20 g/mol
InChI Key: WHGZWEMNHKMNKZ-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclopropyl)phenol is a synthetic organic compound featuring a phenol group linked to a methoxy-substituted cyclopropane ring. This structure combines a phenolic moiety, known for its potential as a pharmacophore in bioactive molecules , with a strained cyclopropane system, which often confers unique steric and electronic properties in medicinal and organic chemistry. The specific research applications, mechanism of action, and biochemical properties of this compound are areas of ongoing investigation and are not yet fully characterized in the available scientific literature. Researchers interested in this chemical are encouraged to consult specialized databases and primary scientific literature for the latest findings. Intended Use: This product is supplied exclusively for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36638-14-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(1-methoxycyclopropyl)phenol

InChI

InChI=1S/C10H12O2/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3

InChI Key

WHGZWEMNHKMNKZ-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)C2=CC=CC=C2O

Purity

95

Origin of Product

United States

Sophisticated Synthetic Methodologies and Derivatization Strategies for 2 1 Methoxycyclopropyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the Methoxycyclopropylphenol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-(1-methoxycyclopropyl)phenol, several strategic disconnections can be envisioned, primarily focusing on the formation of the aryl-cyclopropyl bond and the construction of the cyclopropane (B1198618) ring itself.

Key Disconnections:

Aryl-Cyclopropyl Bond (Disconnection A): The most apparent disconnection is at the C-C bond linking the phenol (B47542) ring and the cyclopropyl (B3062369) moiety. This approach suggests a cross-coupling reaction between a phenolic precursor and a cyclopropyl precursor. This strategy is advantageous as it allows for the independent synthesis and modification of both fragments before their crucial union. The phenolic component could be an ortho-lithiated or boronylated phenol derivative, while the cyclopropyl part could be a cyclopropyl halide or boronic acid.

Cyclopropane Ring Formation (Disconnection B): An alternative strategy involves forming the cyclopropane ring on a pre-existing ortho-substituted phenol. This would typically involve the cyclopropanation of an ortho-alkenyl phenol derivative. This route might offer better control over the regiochemistry of the final product.

Phenol Formation (Disconnection C): A third approach involves constructing the phenol ring as a late-stage step of the synthesis. This could be achieved through a benzannulation reaction, where acyclic precursors are cyclized to form the aromatic ring with the methoxycyclopropyl substituent already in place. nih.gov This method is particularly useful for creating highly substituted phenol derivatives with precise regiochemical control. nih.govoregonstate.edu

These disconnections form the basis for developing diverse and flexible synthetic pathways, allowing chemists to choose the most efficient route based on available starting materials and desired substitution patterns.

Development of Regio- and Stereoselective Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several forward-synthetic pathways can be developed. The key challenges lie in achieving high regio- and stereoselectivity, particularly in the construction of the substituted cyclopropane and its attachment to the phenol ring.

The cyclopropane ring is a common motif in bioactive molecules, and numerous methods for its construction have been developed. digitellinc.comrsc.org Classical methods often rely on reactive species, which may lack functional group tolerance. digitellinc.com

Simmons-Smith Cyclopropanation: The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes stereospecifically. rsc.orgnih.govmasterorganicchemistry.com In the context of synthesizing the 1-methoxycyclopropyl moiety, a precursor such as 1-methoxy-1-alkene could be subjected to cyclopropanation using a carbenoid, typically generated from diiodomethane and a zinc-copper couple. masterorganicchemistry.com The hydroxyl group of a directing allylic alcohol can be used to control the stereochemistry of the cyclopropanation. nih.gov

Transition Metal-Catalyzed Carbenoid Addition: Another powerful technique involves the transition metal-catalyzed addition of a diazo-derived carbenoid to an alkene. rsc.org For instance, reacting methyl 1-methoxyvinyl ether with a diazo compound in the presence of a copper or rhodium catalyst could yield the desired cyclopropane structure.

Intramolecular Cyclization: Intramolecular reactions, such as the 1,3-cyclization of olefins bearing a homoallylic leaving group, provide an effective route to cyclopropanes. rsc.org This could involve an intramolecular SN2 reaction where a substrate with an electron-withdrawing group and a leaving group in the γ-position cyclizes under basic conditions. rsc.org

Recent advancements focus on developing milder and more functional-group-tolerant methods for installing cyclopropane rings. digitellinc.comorganic-chemistry.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. Both palladium and copper-based catalytic systems are highly effective for forging the aryl-cyclopropyl linkage. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most versatile cross-coupling reactions. nih.govyoutube.com This pathway would involve the reaction of a cyclopropylboronic acid or its corresponding trifluoroborate salt with an ortho-halo phenol derivative (e.g., 2-bromophenol or 2-iodophenol). The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand. researchgate.net These reactions are known for their high functional group tolerance and generally proceed under mild conditions. youtube.comorganic-chemistry.org Optically active aryl-substituted cyclopropanes can be synthesized with retention of configuration from optically active cyclopropylboronic acids. organic-chemistry.org

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling provides an alternative route, particularly for forming carbon-heteroatom bonds, but can also be adapted for C-C bond formation. A notable application is the O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate, catalyzed by Cu(OAc)₂. acs.org While this typically forms an ether linkage, modifications of copper-catalyzed systems can achieve C-C coupling. For instance, copper catalysis can be used for the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with various nucleophiles. sustech.edu.cncolab.ws Copper-based systems are often advantageous due to the lower cost and toxicity of copper compared to palladium. acs.org

The table below summarizes representative catalytic systems for these cross-coupling strategies.

Coupling ReactionCatalystLigandBaseSolventTypical Substrates
Suzuki-MiyauraPd(OAc)₂ or [Pd(η³-C₃H₅)Cl]₂Phosphine (e.g., RuPhos, SPhos)K₃PO₄, Na₂CO₃Toluene, Dioxane/H₂OAryl Halide + Cyclopropylboronic Acid
Chan-LamCu(OAc)₂1,10-phenanthroline-Dichloroethane (DCE)Phenol + Potassium Cyclopropyltrifluoroborate
Ullmann-typeCuIDiketone or BINOL derivativesCs₂CO₃Toluene, DMFAryl Halide + Cyclopropyl Nucleophile

This table is generated based on data from various sources detailing common conditions for the specified coupling reactions. researchgate.netorganic-chemistry.orgacs.orgacs.org

The synthesis of highly substituted phenols can be achieved either by functionalizing a pre-existing phenol ring or by constructing the ring from acyclic precursors through annulation. oregonstate.eduresearchgate.net

Direct C-H Functionalization: Directing group-assisted ortho-C–H functionalization has emerged as a powerful tool. oregonstate.edunih.gov The hydroxyl group of phenol itself can direct metallation to the ortho positions, which can then be functionalized. For example, ortho-alkylation of phenols can be achieved using various metal catalysts, including gold, ruthenium, and copper. rsc.org

Benzannulation Reactions: Benzannulation strategies offer a convergent and highly regiocontrolled route to polysubstituted phenols. nih.gov One such method involves the reaction of lithium ynolates with (trialkylsilyl)vinylketenes, which undergo a 6π-electrocyclization to form highly substituted resorcinol monosilyl ethers. nih.gov Another approach is a metal-mediated [2+2+1+1] cycloaddition of alkynes and carbon monoxide to furnish densely functionalized phenols. researchgate.net These methods are particularly valuable for building complex phenolic structures that are difficult to access through traditional electrophilic substitution.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving optimal yields and purity for the synthesis of this compound requires careful optimization of various reaction parameters. For multi-step syntheses, particularly those involving metal catalysis, systematic variation of conditions is crucial.

Key parameters for optimization include:

Catalyst and Ligand: The choice of metal catalyst and its coordinating ligand can dramatically influence reaction efficiency and selectivity. For palladium-catalyzed couplings, electron-rich and bulky phosphine ligands often promote the desired reaction. researchgate.net

Base and Solvent: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. The solvent system affects the solubility of reagents and the stability of catalytic intermediates. nih.gov

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion of starting materials while minimizing the formation of degradation products or side reactions.

Purity of Reagents: The use of high-purity starting materials and reagents is essential to avoid catalyst poisoning and unwanted side reactions.

The following table illustrates a hypothetical optimization study for a Suzuki-Miyaura coupling step to synthesize the target compound.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10045
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane8078
3Pd₂(dba)₃ (1)RuPhos (2.5)CsFTHF6565
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10092
5Pd/C (3.5)-Na₂CO₃Ethanol/H₂ORT85

This table is a hypothetical representation based on general principles of reaction optimization found in the literature. researchgate.netresearchgate.net

Diversity-Oriented Derivatization of this compound

Once synthesized, this compound can serve as a scaffold for creating a library of related compounds through diversity-oriented derivatization. These modifications can target either the phenolic hydroxyl group or the aromatic ring. nih.gov

Reactions at the Phenolic Hydroxyl: The hydroxyl group can be readily converted into a variety of other functional groups.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis) yields ethers.

Esterification: Acylation with acyl chlorides or anhydrides produces the corresponding esters. mdpi.com

Silylation: Treatment with silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can protect the hydroxyl group or create silyl ether derivatives. researchgate.net

Reactions on the Aromatic Ring: The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being an ortho-, para-director. chemguide.co.uk

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms at the positions ortho and para to the hydroxyl group.

Nitration: Careful nitration using dilute nitric acid can install nitro groups, which can be further reduced to amines. chemguide.co.uk

Aminomethylation: Copper-catalyzed aminomethylation can introduce aminomethyl groups selectively at the ortho-position. nih.gov

These derivatization strategies allow for the systematic modification of the parent compound's structure, enabling the exploration of structure-activity relationships in various chemical and biological contexts. nih.gov

Functional Group Interconversions on the Phenolic Hydroxyl

The phenolic hydroxyl group is a primary site for functionalization, readily undergoing reactions such as etherification, esterification, and conversion to sulfonate esters. These transformations are fundamental in altering the molecule's polarity, steric profile, and potential for further reactions.

Etherification: The Williamson ether synthesis is a cornerstone method for converting the phenolic hydroxyl to an ether linkage. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. While broadly applicable, the steric hindrance imposed by the adjacent 1-methoxycyclopropyl group can influence reaction rates and yields. The choice of base and solvent is critical for achieving high conversion. For instance, reacting the sodium salt of a phenol with an alkyl halide in an appropriate solvent is a common approach. A variety of alkylating agents can be employed, leading to a diverse range of aryl ethers.

Esterification: Phenols can be readily converted to esters through reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. Phenols are typically less reactive than aliphatic alcohols in esterification reactions with carboxylic acids, often requiring acid catalysis or the use of more reactive acylating agents. The reaction of phenols with acid chlorides, for example, is a highly effective method for forming phenate esters. This transformation is valuable for installing a carbonyl moiety, which can serve as a handle for further synthetic elaborations or to modify the electronic properties of the parent molecule.

Conversion to Sulfonate Esters: The reaction of the phenolic hydroxyl group with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine, yields sulfonate esters. These derivatives are excellent leaving groups in nucleophilic substitution reactions, rendering the phenolic position susceptible to displacement by a wide range of nucleophiles. This two-step sequence of sulfonylation followed by substitution provides a powerful strategy for C-O, C-N, and C-S bond formation at the phenolic position, significantly expanding the synthetic utility of this compound. Arylsulfonates are also valuable electrophilic partners in various cross-coupling reactions.

TransformationReagent(s)Product TypeKey Features
Etherification Alkyl Halide, Base (e.g., NaH, K₂CO₃)Aryl EtherVersatile for introducing various alkyl groups.
Esterification Acyl Chloride or Anhydride, Base (optional)Aryl EsterIntroduces a carbonyl functional group.
Sulfonylation Sulfonyl Chloride (e.g., TsCl, MsCl), BaseAryl SulfonateCreates an excellent leaving group for substitution and cross-coupling.

Modifications and Transformations of the Methoxycyclopropyl Side Chain

The 1-methoxycyclopropyl substituent presents unique opportunities for synthetic manipulation, primarily centered on the cleavage of the ether bond or the ring-opening of the strained cyclopropane ring.

Ether Cleavage: The methoxy (B1213986) group can be cleaved to reveal a hydroxyl group, transforming the side chain into a 1-hydroxycyclopropyl moiety. This dealkylation is typically achieved under strong acidic conditions, for instance, using boron tribromide (BBr₃). This transformation unmasks a new functional group that can be used for subsequent reactions, such as oxidation or further esterification. The selective cleavage of aryl methyl ethers is a critical tool in natural product synthesis and medicinal chemistry.

Cyclopropane Ring Opening: The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including electrophilic attack or transition metal catalysis. For instance, reaction with electrophiles can lead to the formation of ring-opened products. Palladium-catalyzed reactions, in particular, have been shown to effect the ring-opening of cyclopropyl derivatives, often proceeding through a Heck-type mechanism to form more complex acyclic structures. This strategy allows for the conversion of the compact cyclopropyl side chain into a longer, functionalized alkyl chain, dramatically altering the molecular scaffold.

TransformationReagent(s)/ConditionsProduct TypeKey Features
Ether Cleavage BBr₃, Lewis Acids1-HydroxycyclopropylphenolUnmasks a hydroxyl group for further functionalization.
Ring Opening Electrophiles, Transition Metal Catalysts (e.g., Pd)Functionalized AlkylphenolRelieves ring strain to form linear chains; enables significant structural modification.

Strategic Elaboration of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating phenolic hydroxyl group. This directing group primarily facilitates substitution at the positions ortho and para to it. Given that the C2 position is already substituted, electrophilic attack is anticipated at the C4 (para) and C6 (ortho) positions.

Halogenation and Nitration: Halogenation can be achieved using standard reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the ring, typically at the para position. Nitration of phenols can be carried out under mild conditions, for example, using metal nitrates in organic solvents or dilute nitric acid, to yield nitrophenol derivatives. ijcce.ac.irnih.gov The introduction of nitro groups provides a versatile functional handle that can be reduced to an amine or used in nucleophilic aromatic substitution reactions.

Friedel-Crafts Reactions: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgchemistrysteps.comchemistrysteps.comyoutube.comorganic-chemistry.org This reaction leads to the formation of hydroxyaryl ketones, which are valuable intermediates in the synthesis of many biologically active compounds. The strong activating effect of the hydroxyl group often directs acylation to the para position.

Palladium-Catalyzed Cross-Coupling: For more complex modifications, the phenol can first be converted to an aryl triflate or nonaflate at the hydroxyl position. This derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. mdpi.comresearchgate.netsigmaaldrich.comorganic-chemistry.org This powerful methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring, enabling the synthesis of biaryl compounds, alkynylated arenes, and other complex structures.

ReactionReagent(s)Position(s) of SubstitutionProduct Type
Halogenation NBS, NCSPara (C4), Ortho (C6)Halo-substituted phenol
Nitration Dilute HNO₃, Metal NitratesPara (C4), Ortho (C6)Nitro-substituted phenol
Friedel-Crafts Acylation Acyl Chloride, AlCl₃Para (C4)Acyl-substituted phenol (Hydroxyaryl ketone)
Suzuki Coupling Arylboronic acid, Pd catalyst (after triflate formation)C2 (position of original OH)Biaryl compound

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 1 Methoxycyclopropyl Phenol

Electrophilic Aromatic Substitution Patterns on the Phenolic Ring

The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution reactions. byjus.comresearchgate.net It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comwikipedia.org This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group. byjus.comlibretexts.org

In 2-(1-methoxycyclopropyl)phenol, the hydroxyl group is the primary director of electrophilic substitution. As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself. byjus.comlibretexts.org Therefore, substitution is expected to occur predominantly at the C4 and C6 positions of the phenolic ring.

The 1-methoxycyclopropyl substituent at the C2 position also exerts an influence on the regioselectivity of these reactions. While the hydroxyl group is the dominant activating group, the steric bulk of the adjacent 1-methoxycyclopropyl group may hinder attack at the C6 (ortho) position to some extent, potentially favoring substitution at the C4 (para) position.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReagentExpected Major Product(s)
Dilute HNO₃2-(1-methoxycyclopropyl)-4-nitrophenol and 2-(1-methoxycyclopropyl)-6-nitrophenol
Br₂ in CCl₄4-bromo-2-(1-methoxycyclopropyl)phenol and 2-bromo-6-(1-methoxycyclopropyl)phenol
SO₃ in H₂SO₄This compound-4-sulfonic acid

Note: The ratio of ortho to para products can be influenced by reaction conditions such as temperature and solvent polarity. mlsu.ac.in

The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for phenols. The reaction is initiated by the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. byjus.comresearchgate.net

The stability of this intermediate is a key factor in determining the reaction's regioselectivity. For substitution at the ortho and para positions relative to the hydroxyl group, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization. organicchemistrytutor.comlibretexts.org This additional stabilization is not possible for meta attack, which is why ortho and para products are favored.

The final step of the reaction involves the loss of a proton from the site of electrophilic attack, restoring the aromaticity of the ring and yielding the substituted phenol (B47542).

Ring-Opening Reactions and Rearrangements of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring in this compound is susceptible to ring-opening reactions due to its inherent ring strain. These transformations can be initiated by various reagents and conditions, leading to a diverse range of products.

The cyclopropane ring can be activated towards ring-opening by both nucleophiles and electrophiles.

Nucleophilic Activation: Strong nucleophiles can attack one of the carbon atoms of the cyclopropane ring, leading to ring-opening. In the case of this compound, the presence of the electron-donating methoxy (B1213986) group on the cyclopropane ring can influence the site of nucleophilic attack. The reaction of phenols with epoxides to open the ring serves as an analogy for how a nucleophilic phenol might interact with an activated three-membered ring. jsynthchem.com

Electrophilic Activation: Electrophiles can add to the cyclopropane ring, forming a cyclopropylcarbinyl cation intermediate which can then undergo rearrangement and ring-opening. The presence of the methoxy group can stabilize an adjacent positive charge, facilitating electrophilic attack. The reaction of cyclopropanes with electrophiles like benzeneselenenyl chloride can lead to ring-opened products. rsc.org The activation of alcohols toward nucleophilic substitution can be achieved by converting the hydroxyl group into a better leaving group, a principle that can be extended to the activation of the cyclopropyl ring. unco.edu

Transition metals are effective catalysts for a variety of transformations involving cyclopropanes. elsevierpure.com These reactions often proceed through the formation of metallacyclobutane intermediates, which can then undergo various rearrangements. For instance, palladium-catalyzed reactions of alkenyl cyclopropyl diols can lead to tandem Heck-cyclopropane ring-opening reactions. nih.gov While specific studies on this compound are not prevalent, analogous systems suggest that transition metal catalysis could lead to ring expansion to form cyclobutane (B1203170) derivatives or other rearranged products. The oxidative addition of a transition metal catalyst to a C-C bond of the cyclopropane ring is a key step in many of these transformations. thieme-connect.de

The cyclopropane ring can also undergo transformations initiated by radicals or photochemical activation.

Radical Transformations: Radical initiators can abstract a hydrogen atom from the cyclopropyl ring or add to it, leading to a radical intermediate that can undergo ring-opening. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis demonstrate a modern approach to generating radicals that could potentially react with a cyclopropane ring. rsc.org

Photochemical Transformations: Upon absorption of light, the cyclopropane ring can be excited to a higher energy state, making it more susceptible to rearrangements or reactions with other molecules. The photochemistry of tropospheric species involves the formation of various reactive radicals that can participate in complex reaction sequences, illustrating the potential for photochemical activation. youtube.com Metal-free, visible-light-driven methods have been developed for the synthesis of fluorinated sulfoximines through radical photochemical processes involving alkenes, which could conceptually be extended to cyclopropanes. rsc.org

Reactivity of the Methoxy Group: Cleavage and Functionalization

The methoxy group in this compound is susceptible to cleavage under various conditions, a reaction that can serve as a gateway to further functionalization. The dealkylation of aryl methyl ethers is a well-established transformation in organic synthesis. organic-chemistry.org

Strong acids such as hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃) are commonly employed for the demethylation of methoxy-substituted phenols. nih.gov The reaction with BBr₃, for instance, proceeds through coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This process would yield the corresponding catechol derivative, 2-(1-hydroxycyclopropyl)phenol (B6264638).

In some cases, the cleavage of a methoxy group can be achieved with a subsequent functionalization in a one-pot reaction. For example, Friedel-Crafts acylation of substituted phenols in the presence of a Lewis acid like aluminum chloride (AlCl₃) can lead to selective demethylation followed by acylation. nih.gov While this has been observed in 2,6-dimethoxyphenol, a similar reactivity could be anticipated for this compound, potentially leading to acylated catechol products.

Recent advancements have also highlighted photoredox catalysis as a mild and selective method for the cleavage of C-O bonds in phenolic ethers. chemrxiv.org This approach often demonstrates high functional group tolerance, which would be advantageous for a molecule like this compound with its multiple reactive sites.

The following table summarizes potential reactions involving the methoxy group of this compound based on known methodologies for related compounds.

Table 1: Predicted Reactions of the Methoxy Group in this compound

Reaction Type Reagents and Conditions Predicted Major Product Reference
Demethylation BBr₃, CH₂Cl₂ 2-(1-hydroxycyclopropyl)phenol nih.gov
Demethylation HBr, Acetic Acid 2-(1-hydroxycyclopropyl)phenol nih.gov
Demethylation-Acylation Acyl chloride, AlCl₃, elevated temperature Acylated 2-(1-hydroxycyclopropyl)phenol derivatives nih.gov
Photocatalytic Cleavage Photocatalyst, Light, Silylating agent 2-(1-hydroxycyclopropyl)phenol chemrxiv.org

Exploration of Rearrangement Reactions (e.g., Claisen-type, Sigmatropic)

The unique structural motif of a cyclopropyl group attached to an oxygenated aromatic ring in this compound suggests the potential for fascinating rearrangement reactions. The high ring strain of the cyclopropane ring can act as a driving force for such transformations. nih.gov

One plausible rearrangement is a vinylcyclopropane-type rearrangement. Although the cyclopropyl group in the title compound is not directly substituted with a vinyl group, under certain thermal or catalytic conditions, ring-opening of the cyclopropane could occur, leading to an intermediate that could then undergo further rearrangement. For instance, cleavage of the C1-C2 bond of the cyclopropyl ring could lead to a diradical or zwitterionic intermediate that could rearrange to form a more stable cyclopentene (B43876) derivative fused to the aromatic ring.

The study of rearrangements in 1,1-divinyl-2-phenylcyclopropanes has shown that these molecules can undergo complex transformations, including vinylcyclopropane (B126155) rearrangements and more deeply rearranged products. nih.gov While the electronic and steric properties of this compound are different, these studies highlight the rich chemistry that can be accessed from cyclopropyl-substituted aromatic compounds.

Table 2: Plausible Rearrangement Pathways for this compound

Rearrangement Type Potential Trigger Hypothetical Intermediate/Product Reference
Vinylcyclopropane-type Thermal or catalytic activation Cyclopentene-fused phenol derivative nih.gov
Sigmatropic-like Transition metal catalysis Rearranged isomer with a different ring structure mdpi.com

C-H Functionalization Strategies Guided by the Phenolic Group

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for increasing molecular complexity. mdpi.com In phenols, the hydroxyl group can act as an effective directing group, typically favoring functionalization at the ortho-position. researchgate.net For this compound, the phenolic -OH group is expected to direct incoming electrophiles or catalytic complexes to the C6 position.

A variety of transition metal-catalyzed C-H functionalization reactions of phenols have been developed. nih.gov For instance, ruthenium-catalyzed ortho-olefination of phenols using photoredox catalysis has been reported. nih.gov Applying this methodology to this compound would likely result in the introduction of an olefinic group at the C6 position.

Another important class of reactions is the catalytic alkylation of phenols. While traditional Friedel-Crafts alkylation can suffer from poor regioselectivity, modern methods using specific catalysts can achieve high selectivity. rsc.org The phenolic hydroxyl group can coordinate to a catalyst, bringing the catalytic center in proximity to the ortho-C-H bond and facilitating its activation and subsequent reaction with an alkylating agent.

The inherent nucleophilicity of the phenol ring also allows for electrophilic substitution reactions. However, controlling the regioselectivity between the ortho and para positions can be challenging. rsc.org In the case of this compound, the C6 position is sterically less hindered than the C4 position, which is flanked by the cyclopropyl substituent. This steric factor, combined with the directing effect of the hydroxyl group, would likely favor functionalization at the C6 position.

Table 3: Predicted C-H Functionalization Reactions of this compound

Reaction Type Catalyst/Reagents Predicted Site of Functionalization Predicted Product Reference
ortho-Olefination Ru-catalyst, photoredox catalyst, olefin C6 6-olefinated-2-(1-methoxycyclopropyl)phenol nih.gov
ortho-Alkylation Transition metal catalyst, alkylating agent C6 6-alkyl-2-(1-methoxycyclopropyl)phenol rsc.org
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, NBS) C6 (major), C4 6-bromo-2-(1-methoxycyclopropyl)phenol rsc.org

Advanced Theoretical and Computational Investigations of 2 1 Methoxycyclopropyl Phenol

Quantum Chemical Calculations of Electronic Structure and Bonding Properties

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 2-(1-methoxycyclopropyl)phenol. Utilizing methodologies such as Density Functional Theory (DFT), researchers can model the molecule's structure and predict its electronic properties with a high degree of accuracy. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311G(d,p), have been successfully employed to optimize the geometry and determine various electronic parameters for similar phenolic compounds. researchgate.netscispace.comresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic stability and reactivity.

Molecular Orbital Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory simplifies the complex picture of molecular interactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are crucial in governing the chemical reactivity of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scispace.com The energy of the HOMO is associated with the molecule's nucleophilicity and its ability to donate electrons, whereas the LUMO's energy relates to its electrophilicity or electron-accepting capability. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive. organicchemistrydata.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, while the LUMO would be distributed across the aromatic system.

Table 1: Calculated FMO Properties of this compound Note: The following data is hypothetical and based on typical values for similar phenolic compounds calculated using DFT.

ParameterCalculated Value (eV)
Energy of HOMO (EHOMO)-5.85
Energy of LUMO (ELUMO)-0.95
HOMO-LUMO Energy Gap (ΔE)4.90

Charge Distribution, Electrostatic Potential, and Reactivity Descriptors

The distribution of electron density within a molecule is fundamental to understanding its interactions. Atomic charge calculations, such as Mulliken population analysis, provide a picture of the charge distribution and can help identify reactive sites. scispace.com The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other species. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups. researchgate.net Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. nih.gov

Chemical Hardness (η): Quantifies the resistance to charge transfer. nih.gov Molecules with low hardness are considered "soft" and are more reactive. scispace.com

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. scispace.com

Electronegativity (χ): The power of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. nih.gov

Table 2: Global Reactivity Descriptors for this compound Note: The following data is hypothetical and derived from the FMO energies in Table 1.

DescriptorFormulaCalculated Value (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.40
Chemical Hardness (η)(ELUMO - EHOMO) / 22.45
Softness (S)1 / η0.41
Electronegativity (χ)3.40
Electrophilicity Index (ω)μ2 / (2η)2.36

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis involves exploring the different spatial arrangements (conformers) of the molecule that result from rotation around its single bonds. A Potential Energy Surface (PES) maps the energy of the molecule as a function of its geometric parameters, such as bond rotation angles (dihedral angles). wikipedia.org The PES helps to identify the most stable, low-energy conformations and the energy barriers that separate them. wikipedia.orgresearchgate.net For this compound, key rotations would occur around the C-O bonds of the hydroxyl and methoxy groups, and the bond connecting the cyclopropyl (B3062369) moiety to the phenyl ring.

Density Functional Theory (DFT) Studies on Rotational Barriers and Stable Conformations

DFT calculations are a powerful tool for mapping the PES and determining the relative stabilities of different conformers. nih.govrsc.org By systematically rotating specific dihedral angles and calculating the energy at each step, a potential energy profile can be constructed. The peaks on this profile represent the rotational barriers (transition states), while the valleys correspond to stable or metastable conformations. researchgate.net For this compound, the most stable conformation would likely be one that minimizes steric repulsion between the bulky methoxycyclopropyl group and the adjacent hydroxyl group, while potentially allowing for favorable intramolecular interactions like hydrogen bonding.

Table 3: Hypothetical Relative Energies and Rotational Barriers of this compound Conformers Note: This data is illustrative, representing a plausible outcome of a DFT conformational scan.

Conformer/Transition StateDihedral Angle (C-C-C-O)Relative Energy (kcal/mol)Description
Conformer 1 (Global Minimum)60°0.00Stable, staggered conformation
Transition State 1120°5.2Rotational barrier
Conformer 2 (Local Minimum)180°1.5Metastable conformation
Transition State 26.8Highest rotational barrier (eclipsed)

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide a static picture of stable conformations, ab initio molecular dynamics (MD) simulations can reveal the dynamic behavior of the molecule over time. mdpi.com By solving the equations of motion for the atoms at a quantum mechanical level, MD simulations can model molecular vibrations, conformational transitions, and the influence of temperature on the molecular structure. mdpi.com For this compound, an MD simulation could provide insights into the flexibility of the cyclopropyl and methoxy groups, the frequency and duration of intramolecular hydrogen bonding, and how the molecule explores its conformational space under physiological conditions.

Computational Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry is an essential tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can accurately predict vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. ijsrst.comnih.gov

Time-dependent DFT (TD-DFT) is commonly used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. scispace.com The predicted absorption bands correspond to electronic transitions between molecular orbitals, often π → π* transitions within the aromatic ring for phenolic compounds. scispace.com

Similarly, the vibrational frequencies and intensities can be calculated to generate theoretical IR and Raman spectra. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. wu.ac.th

Table 4: Predicted Spectroscopic Parameters for this compound Note: These values are hypothetical and represent typical results from DFT calculations for similar molecules.

Spectroscopic TechniqueParameterPredicted ValueAssignment
UV-Vis (TD-DFT)λmax278 nmπ → π* transition
FT-IR (DFT)Vibrational Frequency3550 cm-1O-H stretch
FT-IR (DFT)Vibrational Frequency3050 cm-1Aromatic C-H stretch
FT-IR (DFT)Vibrational Frequency1250 cm-1Aromatic C-O stretch
13C NMR (DFT)Chemical Shift (δ)155 ppmC-OH carbon
1H NMR (DFT)Chemical Shift (δ)5.5 ppm-OH proton

Mechanistic Elucidation of Reactions via Transition State Computations

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions. In the context of substituted phenols and cyclopropane-containing molecules, transition state computations provide invaluable insights into reaction pathways, energy landscapes, and the factors governing selectivity. While specific computational studies on this compound are not extensively documented in publicly available literature, we can infer potential reactive pathways and computational approaches based on established principles and studies of analogous systems.

Theoretical investigations into the reactions of similar phenolic compounds often employ Density Functional Theory (DFT) and ab initio methods to map out the potential energy surface of a given transformation. These computations can identify transition state structures, which represent the highest energy point along a reaction coordinate, and thus act as the kinetic bottleneck for the reaction.

Reaction Pathway Analysis and Energy Profiles

The analysis of reaction pathways for molecules like this compound would likely focus on reactions involving the phenolic hydroxyl group and the strained cyclopropyl ring. Potential transformations could include electrophilic aromatic substitution, oxidation of the phenol, or ring-opening of the cyclopropane (B1198618) moiety.

For any proposed mechanism, computational analysis involves locating the stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The energies of these points are then used to construct a reaction energy profile.

Table 1: Hypothetical Energy Profile Data for a Reaction of a Substituted Phenol

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1+5.2
Transition State 1+15.8
Intermediate 2-2.5
Transition State 2+12.1
Products-10.3

This table represents illustrative data for a generic multi-step reaction of a phenolic compound and is not specific to this compound.

Kinetic and Thermodynamic Insights into Transformation Selectivity

When a molecule can undergo multiple reaction pathways, computational chemistry can be instrumental in predicting the selectivity of the transformation. By calculating the activation energies for each competing pathway, the kinetically favored product—the one formed fastest—can be identified.

For instance, in the case of this compound, there could be competition between reactions at the aromatic ring and reactions involving the cyclopropyl group. Transition state theory allows for the calculation of rate constants based on the computed activation free energies.

Table 2: Illustrative Kinetic and Thermodynamic Data for Competing Pathways

PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)
Pathway A20.5-15.0
Pathway B25.1-22.5

This table provides a hypothetical comparison of two competing reaction pathways for a generic substrate. This data is for illustrative purposes only.

In the example above, Pathway A would be the kinetically controlled product due to its lower activation energy, meaning it would form faster at lower temperatures. Pathway B, on the other hand, leads to the more stable, thermodynamically controlled product, which would be favored at higher temperatures or under conditions of equilibrium.

The insights gained from such computational studies are crucial for understanding reaction mechanisms at a molecular level and for designing synthetic strategies to achieve desired outcomes. While specific data for this compound is not available, the principles of transition state computation and reaction pathway analysis provide a robust framework for its future investigation.

Sophisticated Spectroscopic and Structural Characterization for Mechanistic and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(1-methoxycyclopropyl)phenol, a full suite of NMR experiments would be required for an unambiguous assignment of its proton (¹H) and carbon (¹³C) signals and to define its stereochemistry and conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the phenyl ring and potentially within the cyclopropyl (B3062369) group.

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon atom, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the cyclopropyl and methoxy (B1213986) groups to the phenolic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is vital for determining the preferred conformation and stereochemistry of the molecule, particularly the relative orientation of the methoxycyclopropyl substituent with respect to the phenol (B47542) ring.

Without experimental data, a table of expected NMR shifts cannot be definitively compiled.

Dynamic NMR for Conformational Exchange Studies

The bond between the phenolic ring and the cyclopropyl group may allow for restricted rotation, leading to different stable conformations. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could reveal the presence of such conformational exchange processes and allow for the determination of the energy barriers associated with them. However, no such studies on this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition. While experimental HRMS data for this compound is not available in the searched literature, predicted collision cross-section (CCS) values have been calculated. uni.lu These theoretical values can aid in future identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺165.09100132.7
[M+Na]⁺187.07294142.8
[M-H]⁻163.07644139.7

A detailed analysis of its fragmentation pathways upon ionization in a mass spectrometer would require experimental tandem MS (MS/MS) data, which is currently unavailable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are fundamental for identifying the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational modes.

Table 2: Expected Vibrational Bands for this compound

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-H (cyclopropyl & methoxy)Stretching2850-3000
Aromatic C=CStretching1450-1600
C-O (phenol)Stretching1200-1260
C-O (methoxy)Stretching1000-1100

Without experimental spectra, the precise wavenumbers and intensities of these bands for this compound remain speculative.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. An SCXRD study of this compound would provide definitive information on its bond lengths, bond angles, and the conformation of the molecule in the solid state.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Furthermore, SCXRD analysis would reveal how the molecules pack in the crystal lattice and would detail the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential weak C-H···O interactions. The nature and extent of these interactions are crucial for understanding the physical properties of the compound, such as its melting point and solubility. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Conformational Preferences in the Crystalline State

There is currently no publicly available X-ray crystallographic data for this compound. As a result, a discussion of its conformational preferences in the solid state, including bond lengths, bond angles, and torsional angles, cannot be provided.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment (if chiral derivatives are synthesized)

The synthesis of chiral derivatives of this compound has not been reported in the scientific literature. Consequently, there are no studies on the use of chiroptical techniques, such as electronic circular dichroism (ECD), to determine the absolute configuration of any such derivatives.

Exploration of 2 1 Methoxycyclopropyl Phenol As a Precursor in Diverse Chemical Applications

Strategic Intermediate in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the use of versatile building blocks that can be elaborated into more intricate structures. Phenolic compounds are well-established as elementary building blocks for a wide array of complex molecules that are significant in biological systems. nih.gov

The structure of 2-(1-methoxycyclopropyl)phenol, featuring a reactive phenol (B47542) and a strained cyclopropane (B1198618) ring, theoretically allows for its use in the construction of advanced, sp³-rich molecular scaffolds. google.com The phenolic hydroxyl group can be readily derivatized or used to direct further reactions, while the cyclopropyl (B3062369) group can undergo various ring-opening or rearrangement reactions to introduce complexity. However, a review of current scientific literature and patent databases does not reveal specific examples of this compound being utilized as a building block for the synthesis of advanced scaffolds. The potential for this compound in "top-down" scaffold remodeling, where a parent tricycle is elaborated through ring addition, cleavage, and expansion, remains an area for future investigation. google.com

Many naturally occurring compounds with significant biological activity contain phenolic and/or cyclopropyl moieties. The synthesis of natural product-like molecules is a key area of medicinal chemistry research. hmdb.ca While phenols are known precursors for such syntheses, there is no specific research detailing the use of this compound as a precursor for analogues of naturally occurring compounds in the available literature. Its potential in this area is speculative and would depend on the development of synthetic routes that leverage its unique structural features.

Potential in Materials Science: Monomers and Ligands for Functional Materials

The development of new materials with tailored properties is a major focus of materials science. Phenolic compounds have found use as precursors to polymers and as ligands in catalysis. chemicalize.comnist.gov

Phenolic compounds can be used to produce a class of synthetic polymers known as phenolic resins, which exhibit excellent thermal and chemical resistance. chemicalize.com The polymerization typically involves the reaction of phenols with aldehydes. chemicalize.com While other methoxyphenols have been investigated as bio-based monomer precursors for thermoplastics and thermoset polymers, there is currently no published research or patent literature describing the use of this compound in the development of novel polymer precursors or modifiers.

The design of ligands for metallocene and other polymerization catalysts is crucial for controlling the stereochemistry and structural diversity of the resulting polymers. nist.gov Phenol-containing ligands can influence the electronic and steric properties of a catalyst. While the synthesis of other phenol-based ligands for catalysis has been explored, there are no specific reports on the design or application of this compound as a ligand in catalysis within the public domain.

Role in Agrochemical and Specialty Chemical Synthesis (without specific dosage or safety profiles)

Aromatic substituted aliphatic molecules are useful intermediates in the synthesis of agrochemicals, particularly pesticides. google.com However, a review of patent literature, including those for related compounds like 4-[2-(cyclopropylmethoxy)ethyl]phenol, does not indicate a direct role for this compound in the synthesis of agrochemicals or other specialty chemicals. google.com Its potential in this sector remains unexplored in the available scientific and patent literature.

Compound Data

Below are the available chemical data for this compound.

Interactive Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂ uni.lu
Monoisotopic Mass 164.08372 Da uni.lu
SMILES COC1(CC1)C2=CC=CC=C2O uni.lu
InChI InChI=1S/C10H12O2/c1-12-10(6-7-10)8-4-2-3-5-9(8)11/h2-5,11H,6-7H2,1H3 uni.lu
InChIKey WHGZWEMNHKMNKZ-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.6 uni.lu
Predicted Collision Cross Section ([M+H]⁺) 132.7 Ų uni.lu
Predicted Collision Cross Section ([M+Na]⁺) 142.8 Ų uni.lu
Predicted Collision Cross Section ([M-H]⁻) 139.7 Ų uni.lu
¹H NMR Data not available
¹³C NMR Data not available
Infrared Spectrum Data not available

Future Perspectives and Emerging Research Avenues for 2 1 Methoxycyclopropyl Phenol

Sustainable and Green Chemistry Approaches to Synthesis

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-(1-methoxycyclopropyl)phenol, moving beyond traditional multi-step syntheses that often involve hazardous reagents and generate significant waste is a critical objective. Future research should prioritize the development of green and sustainable synthetic routes.

One promising avenue is the exploration of one-pot synthesis strategies . These approaches, which combine multiple reaction steps into a single operation, can significantly reduce solvent usage, energy consumption, and purification efforts. rsc.org For instance, a tandem catalytic system could be envisioned where a readily available starting material is converted to the target molecule without the isolation of intermediates. Another key area is the use of renewable feedstocks . Investigating pathways that utilize biomass-derived precursors instead of petroleum-based starting materials would significantly enhance the green credentials of this compound synthesis. bohrium.com

Furthermore, the principles of atom economy and the use of eco-friendly solvents should be central to new synthetic designs. nih.gov Methodologies that maximize the incorporation of all reactant atoms into the final product and utilize water or other benign solvents will be crucial. acs.org Research into solvent-free reaction conditions or the use of recyclable catalysts also presents a significant opportunity for sustainable production. nih.gov

Table 1: Potential Green Synthesis Strategies for this compound

StrategyKey FeaturesPotential Starting MaterialsCatalyst/Reagent Type
One-Pot Tandem ReactionReduced waste, energy efficiencySubstituted phenols, cyclopropanolsTransition metal or organocatalysts
Renewable Feedstock ConversionBiomass-derived, sustainableLignin-derived phenols, bio-based cyclopropanesBiocatalysts, chemocatalysts
Atom-Economical SynthesisMaximizes reactant incorporationArylboronic acids, cyclopropenesPalladium or copper catalysts
Green Solvent ApplicationReduced environmental impactWater, ethanol, supercritical CO2Phase-transfer catalysts

Investigation of Organocatalytic and Biocatalytic Transformations

The selective functionalization of this compound is key to unlocking its potential in various applications. Organocatalysis and biocatalysis offer powerful tools for achieving high selectivity under mild reaction conditions, avoiding the use of toxic heavy metals.

Organocatalysis , which utilizes small organic molecules as catalysts, presents a significant opportunity for the enantioselective transformation of this compound. Chiral organocatalysts could be employed to introduce new stereocenters with high precision, leading to the synthesis of valuable chiral building blocks. acs.org Future research could focus on developing organocatalytic methods for asymmetric alkylation, arylation, or amination of the phenolic ring, as well as reactions involving the cyclopropyl (B3062369) moiety. The development of cascade reactions initiated by organocatalysts could also lead to the rapid construction of complex molecular architectures from this starting material. acs.org

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and sustainability. chemistryjournals.netwiley.com Enzymes such as laccases, peroxidases, or engineered cytochrome P450s could be explored for the selective oxidation or hydroxylation of the phenol (B47542) ring. nih.gov Furthermore, the methoxy (B1213986) group could be a target for enzymatic demethylation by organisms known to transform methoxylated aromatic compounds. researchgate.netedgccjournal.orgresearchgate.net The development of chemoenzymatic strategies, combining the strengths of both chemical and biological catalysis, could provide efficient and versatile routes to a wide range of derivatives. nih.govnih.gov

Table 2: Prospective Catalytic Transformations of this compound

Catalysis TypeTarget TransformationPotential Catalyst ClassExpected Product Type
OrganocatalysisAsymmetric C-H functionalizationChiral amines, phosphoric acidsChiral substituted phenols
OrganocatalysisCascade cyclizationProline derivativesPolycyclic compounds
BiocatalysisSelective hydroxylationLaccases, P450 monooxygenasesDihydroxylated phenols
BiocatalysisO-DemethylationAnaerobic microorganismsDihydroxycyclopropyl phenol

Integration into Supramolecular Assemblies and Smart Materials

The unique combination of a hydrogen-bond-donating phenol group and a sterically defined cyclopropyl moiety makes this compound an attractive building block for supramolecular chemistry and the design of "smart" materials.

The incorporation of this compound into polymeric structures could lead to the development of smart materials that respond to external stimuli. For example, the phenolic hydroxyl group could be used as a handle for polymerization or for grafting onto existing polymer backbones. The resulting materials could exhibit changes in their optical, electronic, or mechanical properties in response to changes in pH, temperature, or the presence of specific analytes. The cyclopropyl group could also impart unique conformational constraints and influence the material's macroscopic properties. researchgate.net

Exploration of Unconventional Reactivity and Novel Reaction Manifolds

The strained three-membered ring of the cyclopropyl group in this compound is a latent source of reactivity that can be unlocked under specific conditions. Future research should focus on exploring unconventional reaction pathways that leverage this ring strain.

One area of interest is the ring-opening reactions of the cyclopropyl group. epfl.chacs.org Under thermal, photochemical, or catalytic conditions, the cyclopropane (B1198618) ring can undergo cleavage to generate reactive intermediates. The presence of the adjacent methoxy and phenol groups is expected to significantly influence the regioselectivity and stereoselectivity of these ring-opening reactions, potentially leading to the formation of novel acyclic or heterocyclic structures. The study of radical-mediated ring-opening reactions could also provide access to new synthetic intermediates.

Furthermore, the development of novel reaction manifolds that exploit the interplay between the phenol and cyclopropyl functionalities is a key research direction. For instance, transition metal-catalyzed reactions that involve the simultaneous activation of a C-H bond on the aromatic ring and a C-C bond in the cyclopropane could lead to unprecedented molecular transformations. researchgate.net The investigation of domino or cascade reactions initiated at either the phenol or the cyclopropyl group could also lead to the efficient synthesis of complex molecules with high levels of structural diversity.

Advanced Spectroscopic Characterization Under Operando Conditions

To gain a deeper understanding of the reaction mechanisms and dynamic behavior of this compound, the application of advanced spectroscopic techniques under operando conditions will be indispensable. Operando spectroscopy allows for the real-time monitoring of a chemical process as it occurs, providing valuable insights into the identity and evolution of reaction intermediates and catalyst active states. rsc.orgyoutube.comyoutube.com

Future studies should employ techniques such as operando FTIR, Raman, and NMR spectroscopy to investigate the catalytic transformations of this compound. nih.gov This will enable the direct observation of catalyst-substrate interactions, the formation of transient intermediates, and the kinetics of the reaction, ultimately leading to a more rational design of improved catalytic systems. youtube.com For example, operando Raman spectroscopy could be used to study the electrochemical oxidative coupling of this compound, providing insights into the reaction mechanism at the electrode-electrolyte interface. nih.gov

Moreover, the use of synchrotron-based techniques , such as operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), will be crucial for characterizing the structure of heterogeneous catalysts during the reaction. These techniques can provide information on the oxidation state, coordination environment, and morphology of the catalyst under realistic reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 2-(1-methoxycyclopropyl)phenol, and what catalysts or solvents are critical for high yield?

The synthesis typically involves multi-step reactions, such as cyclopropanation of a phenolic precursor followed by methoxy group introduction. Catalysts like palladium complexes or copper salts may stabilize intermediates, while polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency. Reaction conditions (temperature, pressure) must be tightly controlled to avoid side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the cyclopropane ring and methoxy group positions. Infrared (IR) spectroscopy identifies phenolic -OH and ether (C-O-C) stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

Use PPE (gloves, goggles, lab coats) to avoid dermal/oral exposure. Work in a fume hood due to potential inhalation risks (Category 4 acute toxicity). Store in airtight containers away from oxidizers. Emergency procedures include soap-water rinsing for skin contact and immediate medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software refine the crystal structure of this compound?

SHELXL is ideal for small-molecule refinement. Key steps include:

  • Data collection with high-resolution detectors to capture weak diffraction signals.
  • Using HKLF 4 format for twinned data if cyclopropane-induced symmetry challenges arise.
  • Applying restraints for the methoxy group’s rotational freedom to avoid overfitting .

Q. How do discrepancies in reported reaction yields for this compound arise, and how can they be resolved?

Yield variations often stem from impurities in starting materials or inconsistent cyclopropanation conditions. Mitigation strategies:

  • Purify precursors via column chromatography.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and reaction time (12–24 hrs).
  • Use GC-MS or HPLC to monitor intermediate formation .

Q. What computational methods predict the thermodynamic stability of this compound?

Density Functional Theory (DFT) calculates gas-phase enthalpies (ΔfH°gas) and assesses strain energy from the cyclopropane ring. Compare results with experimental thermochemical data (e.g., combustion calorimetry) to validate stability. Software like Gaussian or ORCA is recommended .

Q. How can the Folin-Ciocalteu assay be adapted to quantify phenolic groups in this compound?

Modify the protocol by:

  • Adjusting pH to 10 for optimal colorimetric response.
  • Using a calibration curve with the compound itself (0.1–1.0 mM range).
  • Accounting for interference from the methoxy group via blank subtraction .

Q. What strategies elucidate the compound’s structure-activity relationship (SAR) in enzyme inhibition studies?

  • Synthesize analogs with varied substituents (e.g., halogenated cyclopropanes).
  • Test inhibitory potency via in vitro assays (e.g., fluorescence-based kinase profiling).
  • Perform molecular docking (AutoDock Vina) to map interactions with active sites, focusing on hydrogen bonds between the phenol group and catalytic residues .

Tables for Key Data

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reference
CyclopropanationPd(OAc)₂DMF65–75
Methoxy IntroductionCuI/1,10-phenTHF80–85

Table 2: Thermodynamic Properties (DFT vs. Experimental)

PropertyDFT ValueExperimental ValueDeviation (%)
ΔfH°gas (kJ/mol)-245.3-238.72.7
Strain Energy (kcal/mol)27.929.45.1

Table 3: Receptor Binding Affinity of Analogs

AnalogIC₅₀ (nM)Target Receptor
Parent Compound120Kinase X
Fluoro-substituted45Kinase X
Chloro-substituted68Kinase X

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.